5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole
Description
Properties
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNMKECUETVISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696153 | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-72-0 | |
| Record name | 5-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Coupling Route
A prominent method involves coupling commercially available substituted indazoles with boronate esters of tetrahydropyridine derivatives. For example, in the synthesis of tetrahydropyridine-indazole analogs, substituted indazoles (such as 5-chloro- or 5-hydroxyindazoles) were coupled with tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate using standard Suzuki–Miyaura chemistry. This was followed by Boc-deprotection to yield the target this compound derivatives.
- Reaction conditions: Pd catalyst, base, and appropriate solvent under reflux or elevated temperature
- Advantages: High selectivity, tolerance to functional groups, and modularity allowing various substitutions on the indazole ring
Palladium-Catalyzed Heck Reaction (Heck Coupling)
Another approach involves the Heck reaction between 5-bromoindole or indazole derivatives and N-methyl-4-piperidone or tetrahydropyridine precursors using strong bases such as potassium hydroxide or potassium tert-butoxide in methanol or other polar solvents. This method produces condensation products that can be further reduced to yield the desired tetrahydropyridine-indazole compound.
- Bases used: KOH, potassium tert-butoxide, sodium hydride
- Solvents: Methanol, ethanol, isopropanol, dimethyl sulfoxide, N,N-dimethylformamide, or N-methylpyrrolidone
- Temperature: Reflux of the solvent
- Reduction: Catalytic hydrogenation with Pd/C, platinum, or Raney nickel catalysts to reduce double bonds or other functionalities
Reductive Amination and Alkylation
Reductive amination of indazole aldehydes with amines followed by alkylation has been explored but found challenging due to the instability of indazole aldehydes lacking 1-methyl substitution. However, triple alkylation of carboxylic acid precursors followed by ester reduction, oxidation, and reductive amination successfully yielded 1-methylindazole analogs, including tetrahydropyridine-substituted derivatives.
Detailed Example Synthesis from Literature
A detailed synthetic route reported involves the preparation of a related intermediate, 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, which is then reacted with N-benzyl-N-methylethenesulfonamide under Heck reaction conditions to form a key intermediate. This intermediate is subsequently hydrogenated and debenzylated to afford the final product with high purity.
Stepwise Preparation Summary:
| Step | Reaction | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Preparation of N-benzyl-N-methylethenesulfonamide | 2-Chloroethanesulfonylchloride + N-methylbenzylamine, triethylamine, DCM, -20 to 0 °C | N-benzyl-N-methylethenesulfonamide (3) | High purity (~95%) oil obtained |
| 2 | Heck coupling of (3) with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (4) | Pd(OAc)2, triorthotolylphosphine, triethylamine, DMF, 100-110 °C, 8 h | N-benzyl-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridine-4-yl)-1H-indol-5-yl]ethene sulfonamide (5) | Isolated as solid, mp 205-210 °C |
| 3 | Catalytic hydrogenation of (5) | Pd/C, methanol, H2 at 6 kg/cm², 20-24 h | N-benzyl-N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide (6) | Solid product, mp 155-160 °C |
- Analytical data (IR, 1H NMR) confirm structure and purity at each stage
- This method avoids difficult-to-handle intermediates and uses commercially available reagents
Comparative Analysis of Preparation Methods
| Method | Key Reactions | Advantages | Limitations |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Indazole halide + tetrahydropyridine boronate ester | High selectivity, modular, mild conditions | Requires boronate ester preparation |
| Heck Reaction | Indazole halide + N-methyl-4-piperidone or sulfonamide | Simple reagents, scalable, direct C-C bond formation | Requires strong base, careful control of conditions |
| Reductive Amination | Indazole aldehyde + amine | Direct amine installation | Instability of intermediates, lower yields |
Summary of Key Research Findings
- The Heck reaction using strong bases and palladium catalysts in methanol or similar solvents is a robust method to install the 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group on the indazole core.
- Suzuki–Miyaura coupling offers a versatile alternative, especially for diverse substitution patterns on the indazole ring, facilitating access to a library of analogs for pharmacological evaluation.
- Reductive amination strategies are limited by the instability of indazole aldehyde intermediates but can be successful with 1-methyl substitutions.
- Catalytic hydrogenation is a common final step to reduce unsaturated intermediates to the tetrahydropyridine ring system, with palladium on carbon being the preferred catalyst.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Patent Literature
Patents describe structurally related compounds with variations in the heterocyclic core, substituents, and saturation (Table 1). Key examples include:
Table 1: Structural Comparison with Patent Compounds
Key Observations :
- Core Heterocycle: The indazole core (target compound) differs from pyrido-/pyrazino-pyrimidinone cores (patent compounds), which may alter π-π stacking or hydrogen-bonding interactions in biological targets.
- Functional Groups : Methoxy groups in patent compounds () increase lipophilicity, whereas sulfonic acid derivatives () enhance hydrophilicity, impacting solubility and pharmacokinetics.
Pharmacopeial Impurities and Analogs
The USP Monographs list structurally related impurities for naratriptan hydrochloride, a serotonin receptor agonist (Table 2):
Table 2: Chromatographic and Structural Comparison with USP Compounds
| Compound Name (USP Monograph) | Core Structure | Substituent on Tetrahydropyridine/Piperidine | Relative Retention Time (RRT) | Relative Response Factor (F) |
|---|---|---|---|---|
| 3-(1-Methylpiperidin-4-yl)-1H-indole | Indole | 1-Methylpiperidin-4-yl | 0.93 | 1.0 |
| 2-[3-(1-Methyl...ethyl]ethanesulfonic acid methylamide | Indole | 1-Methyl-tetrahydropyridin-4-yl + ethanesulfonic acid | 1.04 | 0.6 |
| Target Compound | Indazole | 1-Methyl-tetrahydropyridin-4-yl | N/A | N/A |
Key Observations :
- Chromatographic Behavior: Ethanesulfonic acid substituents (RRT = 1.04) increase polarity, leading to longer retention times compared to non-polar analogs (RRT = 0.93) .
- Response Factors : Lower response factors (e.g., 0.6 for sulfonic acid derivatives) suggest reduced UV absorption or ionization efficiency, critical for analytical method validation.
Biological Activity
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS No. 885272-72-0) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of FaDu hypopharyngeal tumor cells, demonstrating better efficacy than standard chemotherapeutic agents like bleomycin .
- Neuroprotective Effects : The tetrahydropyridine moiety is known for its neuroprotective properties. Compounds with similar structures have been reported to modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives of indazole compounds have demonstrated antibacterial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, related structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of FaDu cell proliferation | |
| Neuroprotection | Modulation of neurotransmitter systems | |
| Antimicrobial | Potential activity against bacterial strains |
Detailed Research Findings
Recent research highlights the compound's potential in cancer therapy. For instance, a study evaluated the compound's effectiveness against various cancer cell lines and found significant cytotoxicity at low micromolar concentrations . Another study focused on the compound's ability to inhibit protein methyltransferases (PMTs), which are implicated in cancer progression .
Q & A
Q. What are the optimal synthetic routes for 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole, and how can reaction efficiency be improved?
Methodological Answer: Synthesis optimization can be achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. For example:
- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify critical factors affecting yield .
- Reflux Conditions : Adapt protocols from analogous indazole derivatives, such as ethyl acetoacetate and phenylhydrazine reflux in acetic acid, followed by recrystallization in ethanol for purity validation via TLC .
- Catalytic Strategies : Explore transition-metal catalysis (e.g., Pd-mediated cross-coupling) to introduce the tetrahydropyridine moiety, leveraging computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use a multi-technique approach:
- X-ray Crystallography : Resolve crystal structure to confirm the indazole-tetrahydropyridine fusion and substituent positions (e.g., methyl group at N1) .
- Spectroscopic Analysis :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing efficiency .
Q. What structural features influence the compound’s bioactivity, and how can SAR studies be designed?
Methodological Answer: Key structural determinants include:
- Tetrahydropyridine Ring : Assess conformational flexibility via molecular dynamics simulations to correlate with target binding (e.g., dopamine receptors) .
- Indazole Core : Modify substituents (e.g., nitro, amino groups) to evaluate electronic effects on enzyme inhibition (e.g., kinase assays) .
- SAR Workflow :
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?
Methodological Answer: Address discrepancies via:
- Target Deconvolution : Use CRISPR-Cas9 screens or proteomics to identify primary molecular targets .
- Pathway Analysis : Employ transcriptomics (RNA-seq) to map signaling cascades (e.g., NF-κB vs. p53 pathways) in different cell types .
- Dose-Dependent Studies : Test concentration ranges (nM–µM) to distinguish agonistic vs. antagonistic effects .
Q. What computational strategies enhance reaction design for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Optimize transition states for key steps (e.g., cyclization) using DFT (B3LYP/6-31G*) .
- Machine Learning : Train models on existing indazole reaction datasets to predict optimal conditions (solvent, catalyst) .
- Docking Studies : Screen virtual libraries against targets (e.g., mGluR5) to prioritize synthetically feasible candidates .
Q. How can advanced spectroscopic methods resolve stereochemical uncertainties?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between protons on the tetrahydropyridine and indazole moieties to confirm chair vs. boat conformations .
- VCD (Vibrational Circular Dichroism) : Assign absolute configuration of chiral centers introduced during synthesis .
Q. What methodologies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How can multi-target drug discovery approaches be applied to this compound?
Methodological Answer:
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
Q. How can the compound’s metabolic stability be profiled preclinically?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
